Ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate Ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8663107
InChI: InChI=1S/C22H22N2O3/c1-5-27-22(26)19-12-23-20-14(3)9-13(2)10-18(20)21(19)24-17-8-6-7-16(11-17)15(4)25/h6-12H,5H2,1-4H3,(H,23,24)
SMILES: CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=CC(=C3)C(=O)C
Molecular Formula: C22H22N2O3
Molecular Weight: 362.4 g/mol

Ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate

CAS No.:

Cat. No.: VC8663107

Molecular Formula: C22H22N2O3

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate -

Specification

Molecular Formula C22H22N2O3
Molecular Weight 362.4 g/mol
IUPAC Name ethyl 4-(3-acetylanilino)-6,8-dimethylquinoline-3-carboxylate
Standard InChI InChI=1S/C22H22N2O3/c1-5-27-22(26)19-12-23-20-14(3)9-13(2)10-18(20)21(19)24-17-8-6-7-16(11-17)15(4)25/h6-12H,5H2,1-4H3,(H,23,24)
Standard InChI Key ZSVCLBLONAPRJB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=CC(=C3)C(=O)C
Canonical SMILES CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=CC(=C3)C(=O)C

Introduction

Ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline derivative family. Quinoline derivatives are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's structure integrates a quinoline core substituted with functional groups that modulate its chemical and biological behavior.

Structural Overview

Molecular Formula: C21H20N2O3
Molecular Weight: Approximately 348.4 g/mol
Functional Groups:

  • Quinoline backbone

  • Ethyl ester group (-COOEt)

  • Acetyl-substituted phenyl group (-C6H4COCH3)

  • Amino linkage (-NH-)

The compound's structure can be described as a conjugated system with electron-donating and electron-withdrawing groups, which influence its reactivity and potential biological activity.

Synthesis Pathway

The synthesis of ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves:

  • Quinoline Derivative Formation: Starting from an appropriate substituted aniline or quinoline precursor.

  • Esterification: Introducing the ethyl ester moiety via reaction with ethyl chloroformate or similar reagents.

  • Substitution Reactions: Adding the acetylphenyl group through nucleophilic substitution or coupling reactions.

These steps often require catalysts such as triethylamine or acidic conditions to facilitate the reactions.

Pharmacological Potential

Quinoline derivatives have been extensively studied for their therapeutic applications. Ethyl 4-[(3-acetylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate may exhibit:

  • Anticancer Activity: Quinoline esters are known to inhibit tumor cell proliferation by targeting DNA or specific enzymes.

  • Antimicrobial Effects: The compound's functional groups suggest potential antibacterial or antifungal properties.

Molecular Docking Studies

Preliminary docking studies on related quinoline derivatives indicate strong binding affinities to enzymes like topoisomerases and kinases, which are critical in cancer therapy.

Comparative Data Table

PropertyValue/Description
Molecular FormulaC21H20N2O3
Molecular Weight~348.4 g/mol
SolubilitySoluble in organic solvents
IR Spectroscopy (Predicted)Peaks at ~1700 cm1^{-1} (ester C=OC=O), ~3300 cm1^{-1} (NHN-H)
UV AbsorptionStrong absorption in the UV range due to conjugation
Biological ActivityAnticancer, antimicrobial (potential)

Research Findings on Related Compounds

Studies on structurally similar compounds highlight:

  • Anticancer Activity: Quinoline derivatives have shown efficacy against breast cancer cell lines (e.g., MCF-7) with IC50 values in the micromolar range .

  • Antimicrobial Properties: Substituted quinolines demonstrate activity against Gram-positive and Gram-negative bacteria .

  • Structure-Activity Relationship (SAR):

    • Electron-donating groups enhance antimicrobial activity.

    • Ester substitutions improve lipophilicity and cellular uptake.

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